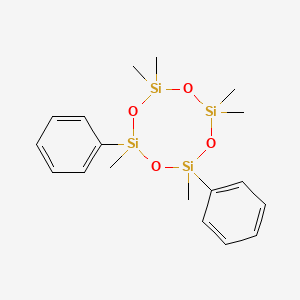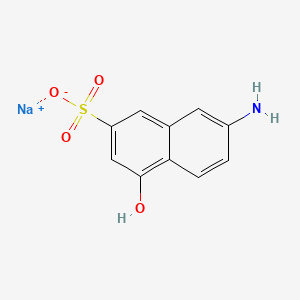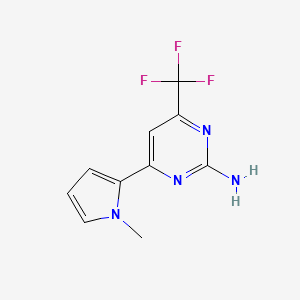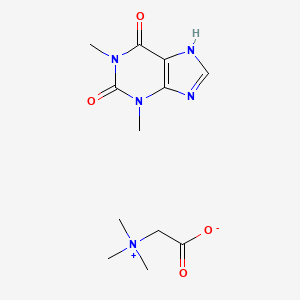
Theophylline-betaine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Theophylline-betaine is a compound formed by the cocrystallization of theophylline and betaine. . The combination of these two compounds aims to enhance the pharmacokinetic properties of theophylline.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Theophylline-betaine can be synthesized through cocrystallization techniques. One common method involves dissolving theophylline and betaine in a suitable solvent, followed by slow evaporation to form cocrystals . The choice of solvent and the ratio of theophylline to betaine are crucial factors that influence the quality and yield of the cocrystals.
Industrial Production Methods: In an industrial setting, the production of this compound cocrystals can be scaled up using techniques such as solvent evaporation, slurry conversion, or mechanochemical methods . These methods ensure consistent quality and high yield, making the process economically viable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Theophylline-betaine undergoes various chemical reactions, including:
Oxidation: Theophylline can be oxidized to form 1,3-dimethyluric acid.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Theophylline can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products:
Oxidation: 1,3-dimethyluric acid
Substitution: Various substituted theophylline derivatives depending on the reagent used.
Applications De Recherche Scientifique
Theophylline-betaine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study cocrystallization and its effects on solubility and stability.
Biology: Investigated for its potential to enhance the bioavailability of theophylline in biological systems.
Medicine: Explored for its therapeutic potential in treating respiratory diseases and improving drug delivery.
Mécanisme D'action
Theophylline-betaine exerts its effects primarily through the inhibition of phosphodiesterase (PDE), an enzyme that breaks down cyclic adenosine monophosphate (cAMP) . By inhibiting PDE, theophylline increases the levels of cAMP, leading to smooth muscle relaxation and bronchodilation . Betaine, on the other hand, acts as a methyl donor, potentially enhancing the metabolic stability of theophylline .
Comparaison Avec Des Composés Similaires
Theobromine: Another xanthine derivative with similar bronchodilator effects but less potent than theophylline.
Pentoxifylline: A methylxanthine derivative used to improve blood flow and treat muscle pain in peripheral artery disease.
Uniqueness of Theophylline-betaine: this compound stands out due to its enhanced solubility and bioavailability compared to theophylline alone . The cocrystallization with betaine not only improves the pharmacokinetic properties but also potentially reduces the side effects associated with theophylline .
Propriétés
Numéro CAS |
17140-27-1 |
|---|---|
Formule moléculaire |
C12H19N5O4 |
Poids moléculaire |
297.31 g/mol |
Nom IUPAC |
1,3-dimethyl-7H-purine-2,6-dione;2-(trimethylazaniumyl)acetate |
InChI |
InChI=1S/C7H8N4O2.C5H11NO2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;1-6(2,3)4-5(7)8/h3H,1-2H3,(H,8,9);4H2,1-3H3 |
Clé InChI |
SPMFUMHTOFNWHX-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.C[N+](C)(C)CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


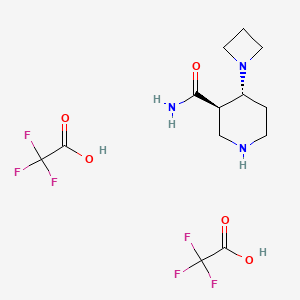
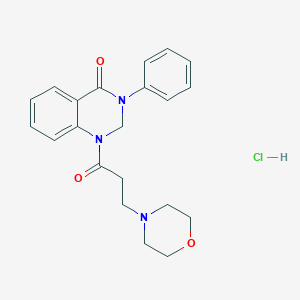
![N-tert-butyl-1-[3-[(7-ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)amino]propyl]piperidine-4-carboxamide](/img/structure/B13730145.png)
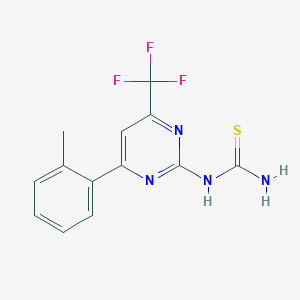
![{3-[5-(4-fluorophenyl)-2H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride](/img/structure/B13730153.png)

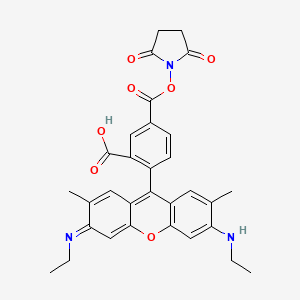

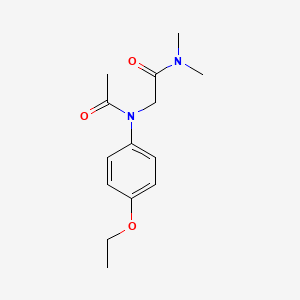
![9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid](/img/structure/B13730185.png)
